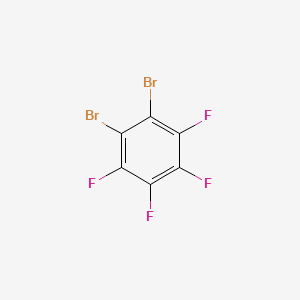

1,2-Dibromotetrafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88296. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3,4,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2F4/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLUWQPTPKNBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)Br)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231968 | |

| Record name | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; | |

| Record name | 1,2-Dibromotetrafluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-08-7 | |

| Record name | 1,2-Dibromotetrafluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dibromotetrafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-3,4,5,6-tetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-3,4,5,6-TETRAFLUOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VNG7TXU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dibromotetrafluorobenzene

CAS Number: 827-08-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dibromotetrafluorobenzene, a versatile fluorinated building block crucial in organic synthesis, materials science, and drug discovery. The unique arrangement of bromine and fluorine atoms on the benzene ring imparts specific reactivity, making it a valuable precursor for a wide range of complex molecules.

Physicochemical Properties

This compound is a dense, colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 827-08-7 | [1][2][3] |

| Molecular Formula | C₆Br₂F₄ | [1][2][3] |

| Molecular Weight | 307.87 g/mol | [1][2][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][4] |

| Melting Point | 12-16 °C | [1][2][3] |

| Boiling Point | 198 °C (at 760 mmHg) 96 °C (at 25 mmHg) | [1][3][5] |

| Density | ~2.238 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | ~1.516 | [1][2][3] |

| Solubility | Insoluble in water | [2][3] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [5][6] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound. Below are typical spectroscopic characteristics.

| Spectroscopy | Data |

| ¹⁹F NMR | The ¹⁹F NMR spectrum is expected to show two multiplets due to the two distinct fluorine environments. The chemical shifts are in the typical range for aromatic fluorine atoms. |

| ¹³C NMR | The ¹³C NMR spectrum will display signals corresponding to the fluorinated and brominated aromatic carbons. |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-F and C-Br bonds, as well as aromatic C=C stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak [M]⁺ would be observed around m/z 306, 308, and 310. |

Synthesis and Reactivity

This compound is typically synthesized via the bromination of 1,2,4,5-tetrafluorobenzene.[7] Its reactivity is dominated by the two bromine atoms, which can be sequentially or simultaneously replaced through various cross-coupling reactions. This makes it a valuable precursor for introducing a tetrafluorophenylene moiety into larger molecules.

The presence of the electron-withdrawing fluorine atoms activates the C-Br bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions. Common transformations include Suzuki, Stille, and Sonogashira couplings, allowing for the formation of C-C bonds.

Applications in Research and Drug Development

The unique electronic properties and steric profile of the tetrafluorobenzene core make this compound a sought-after building block in several areas:

-

Pharmaceuticals and Agrochemicals: The incorporation of fluorinated motifs can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[8][9] this compound serves as a key intermediate in the synthesis of complex fluorinated active pharmaceutical ingredients (APIs).

-

Materials Science: It is utilized in the synthesis of fluorinated polymers and liquid crystals.[8] These materials often exhibit high thermal stability and unique electronic properties.

-

Organic Synthesis: As a versatile building block, it enables the synthesis of a wide array of polyfluorinated aromatic compounds.[8]

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a bioactive molecule.

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions involving aryl bromides. These should be adapted and optimized for specific substrates and desired products.

General Procedure for Suzuki Cross-Coupling

This protocol outlines a typical procedure for the mono-arylation of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene and water or dioxane and water)

Procedure:

-

In an oven-dried flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) and repeat this cycle three times.

-

Add the palladium catalyst (2-5 mol%) and the degassed solvent.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The following diagram outlines the key steps in a Suzuki cross-coupling reaction.

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.[5][6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a respirator if ventilation is inadequate.[5][6]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a highly valuable and versatile building block in modern organic chemistry. Its unique reactivity, driven by the interplay of its bromine and fluorine substituents, provides a reliable entry point for the synthesis of complex fluorinated molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the development of novel and innovative products.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 1,2-Diiodotetrafluorobenzene [webbook.nist.gov]

- 4. colorado.edu [colorado.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(827-08-7) 13C NMR spectrum [chemicalbook.com]

- 7. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,2-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dibromotetrafluorobenzene. It includes quantitative data, standard experimental methodologies for property determination, and a visualization of its role in chemical synthesis, designed for professionals in research and development.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆Br₂F₄.[1] Its structure, featuring a benzene ring substituted with two bromine atoms and four fluorine atoms, makes it a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and advanced materials sectors.[1] The compound typically appears as a colorless to light yellow or orange clear liquid.[1][2][3]

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆Br₂F₄ | [1][2][4] |

| Molecular Weight | 307.87 g/mol | [1][4][5][6][7] |

| CAS Number | 827-08-7 | [1][4][5][6][7] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][2][3] |

| Melting Point | 12 °C / 16 °C | [2][8][9] /[1] |

| Boiling Point | 198 °C (at 760 mmHg) / 96 °C (at 25 mmHg) | [4][6][8] /[1] |

| Density | 2.22 - 2.26 g/mL (at 25 °C) | [1][2][4][6][8] |

| Refractive Index | n20/D 1.516 - 1.52 | [1][2][4][6][8] |

| Flash Point | 99 °C / 210.2 °F (closed cup) | [4][5][6] |

| Water Solubility | Insoluble | [2][9] |

Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory techniques. The following are generalized protocols for these key measurements.

a) Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For this compound, which has a melting point near room temperature, the sample would first be cooled to solidify.

-

Methodology:

-

A small, powdered sample of solidified this compound is packed into a capillary tube.

-

The tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a controlled rate.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample becomes a clear liquid.

-

b) Boiling Point Determination (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. This value is pressure-dependent.

-

Methodology:

-

The liquid sample is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor that is distilling.

-

The flask is heated, and as the liquid boils, the vapor rises, condenses, and is collected.

-

The boiling point is the stable temperature observed on the thermometer during the distillation process. For measurements at reduced pressure (e.g., 96 °C at 25 mmHg), a vacuum pump is connected to the apparatus.[1]

-

c) Density Measurement (Pycnometer Method)

-

Principle: Density is the mass of a substance per unit volume. A pycnometer is a flask with a specific, accurately known volume.

-

Methodology:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid sample (this compound) and weighed again.

-

The temperature of the sample is recorded, as density is temperature-dependent.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

d) Refractive Index Measurement (Abbe Refractometer)

-

Principle: The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

-

Methodology:

-

A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

-

The prisms are closed and the instrument's light source is activated.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark regions is sharp and centered.

-

The refractive index is read directly from the instrument's scale. The measurement is typically temperature-controlled, often at 20°C (n20/D).[2][4][8]

-

Role in Chemical Synthesis and Development

This compound is a key building block in organic synthesis due to the reactivity of its bromine and fluorine substituents. It readily participates in reactions like nucleophilic substitutions and cross-coupling, making it essential for creating complex, fluorinated molecules.[1] Its primary applications are in the development of pharmaceuticals, agrochemicals, and high-performance fluorinated materials such as polymers and flame retardants.[1] The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[10][11]

Caption: Synthetic pathways of this compound.

Safety and Handling

According to safety data, this compound is classified as an irritant.[6][12]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][6]

-

Precautions: Handling should be performed in a well-ventilated area or under a chemical fume hood.[13][14] Personal protective equipment (PPE), including gloves, and eyeshields, is required to prevent skin and eye contact.[4][6][13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from strong oxidizing agents.[9][13][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|827-08-7|lookchem [lookchem.com]

- 3. This compound | 827-08-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. 1,2-二溴四氟苯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,2-二溴四氟苯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound = 97 827-08-7 [sigmaaldrich.com]

- 7. This compound = 97 827-08-7 [sigmaaldrich.com]

- 8. This compound CAS#: 827-08-7 [amp.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,2-Dibromobenzene | C6H4Br2 | CID 11414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,2-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dibromotetrafluorobenzene, a versatile fluorinated building block. Detailed experimental protocols for its synthesis and analysis are presented, alongside a clear visualization of the analytical workflow.

Core Chemical Data

This compound, with the chemical formula C₆Br₂F₄, is a halogenated aromatic compound. Its structure, featuring a benzene ring substituted with two bromine atoms and four fluorine atoms, imparts unique reactivity and properties that make it a valuable intermediate in organic synthesis.[1] It is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆Br₂F₄[1] |

| Molecular Weight | 307.87 g/mol [1][2][3] |

| CAS Number | 827-08-7[2][3][4] |

| Appearance | Colorless to light orange/yellow clear liquid[1] |

| Melting Point | 16 °C[1] |

| Boiling Point | 198 °C (lit.)[2][3][4] |

| Density | 2.238 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index | n20/D 1.516 (lit.)[2][3] |

Synthesis Protocol: Electrophilic Bromination

A common method for the synthesis of isomeric dibromotetrafluorobenzenes is the electrophilic bromination of the corresponding polyfluorobenzene precursor.[5][2] The following protocol is a representative procedure for the synthesis of this compound from 1,2,3,4-tetrafluorobenzene.

Materials:

-

1,2,3,4-Tetrafluorobenzene

-

Bromine (Br₂)

-

65% Oleum (fuming sulfuric acid)

-

Sodium bisulfite solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to control the reaction temperature.

-

Addition of Reactants: To the flask, add 1,2,3,4-tetrafluorobenzene and 65% oleum. Begin stirring the mixture.

-

Bromination: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, so maintain the temperature of the reaction mixture using the ice bath.

-

Reaction Monitoring: After the addition of bromine is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Workup: Transfer the mixture to a separatory funnel. Quench any remaining bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Analytical Workflow: Gas Chromatography (GC) Analysis

To assess the purity of the synthesized this compound and to monitor reaction progress, Gas Chromatography (GC) is a standard analytical technique. The following workflow outlines the key steps.

Caption: Workflow for the analysis of this compound by Gas Chromatography.

References

- 1. rsc.org [rsc.org]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 5. Volume # 2(75), March - April 2011 — "Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH" [notes.fluorine1.ru]

An In-Depth Technical Guide to the Synthesis of 1,2-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes to 1,2-dibromotetrafluorobenzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound (C₆Br₂F₄) is a halogenated aromatic compound whose unique electronic and steric properties make it a valuable building block in organic synthesis. The presence of both bromine and fluorine atoms on the benzene ring allows for diverse chemical transformations, including nucleophilic substitution and cross-coupling reactions.[2] This guide focuses on the most practical and well-documented methods for its preparation.

Synthesis Route 1: Direct Bromination of 1,2,3,4-Tetrafluorobenzene

The most direct and commonly cited method for the synthesis of this compound is the electrophilic aromatic substitution of 1,2,3,4-tetrafluorobenzene. This reaction typically employs a potent brominating agent in the presence of a strong acid or Lewis acid catalyst.

Signaling Pathway Diagram

Caption: Synthetic pathway for this compound via direct bromination.

Experimental Protocol

A detailed experimental protocol for the direct bromination of 1,2,3,4-tetrafluorobenzene is outlined below, based on established literature procedures.

Materials:

-

1,2,3,4-Tetrafluorobenzene

-

Bromine

-

20% Oleum (Sulfuric acid with 20% free SO₃)

-

Aluminum tribromide (optional catalyst)

-

Ice

-

Sodium bisulfite solution

-

Diethyl ether

-

Anhydrous sodium carbonate

Procedure:

-

A solution of 1,2,3,4-tetrafluorobenzene is added dropwise to a stirred solution of bromine and aluminum tribromide in 20% oleum, maintained at a low temperature (typically 0-5 °C).

-

The reaction mixture is stirred at this temperature for several hours to ensure complete bromination.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the reaction.

-

The excess bromine is neutralized by the addition of a sodium bisulfite solution.

-

The product is then extracted with diethyl ether.

-

The ethereal extract is washed with water and dried over anhydrous sodium carbonate.

-

The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure or by recrystallization.

Quantitative Data

| Parameter | Value |

| Starting Material | 1,2,3,4-Tetrafluorobenzene |

| Reagents | Bromine, 20% Oleum, Aluminum tribromide |

| Typical Yield | Moderate to Good (Specific yields vary based on reaction scale and conditions) |

| Purity | >97% after purification |

| Boiling Point | 198 °C (lit.)[3] |

| Density | 2.238 g/mL at 25 °C (lit.)[3] |

Synthesis Route 2: Sandmeyer-Type Reaction from Tetrafluoroaniline

An alternative approach to this compound involves a Sandmeyer-type reaction. This multi-step process begins with the diazotization of an appropriate tetrafluoroaniline isomer, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromine atom.

Logical Relationship Diagram

Caption: Logical workflow for the Sandmeyer-type synthesis of this compound.

Experimental Protocol

Step 1: Diazotization of Tetrafluoroaniline

-

The selected tetrafluoroaniline isomer is dissolved in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water, and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the low temperature.

-

The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

A solution of copper(I) bromide in the corresponding hydrobromic acid is prepared and cooled.

-

The freshly prepared diazonium salt solution is added slowly to the copper(I) bromide solution.

-

The reaction is allowed to proceed, often with gentle warming, until the evolution of nitrogen gas ceases.

-

The product is then isolated by steam distillation or extraction.

Step 3: Second Bromination (if necessary)

If the starting aniline leads to a monobrominated intermediate, a second bromination step, similar to the direct bromination method described in Route 1, is required to obtain the final this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | Tetrafluoroaniline isomer |

| Key Intermediates | Tetrafluorobenzenediazonium salt, Bromotetrafluorobenzene |

| Reagents | Sodium nitrite, HCl/H₂SO₄, Copper(I) bromide |

| Typical Yield | Varies depending on the specific aniline and reaction conditions. |

| Purity | Generally high after purification. |

Purification and Characterization

The crude this compound obtained from either synthesis route is typically purified by fractional distillation under reduced pressure. The purity of the final product can be assessed by gas chromatography-mass spectrometry (GC-MS) to distinguish it from other isomeric dibromotetrafluorobenzenes.

Experimental Workflow: Purification and Analysis

Caption: General workflow for the purification and analysis of this compound.

Conclusion

This technical guide has detailed the primary synthetic routes to this compound. The direct bromination of 1,2,3,4-tetrafluorobenzene is a more straightforward approach, while the Sandmeyer-type reaction offers an alternative pathway that can be advantageous depending on the availability of starting materials. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in their synthetic endeavors. Careful execution of these procedures and appropriate purification techniques are crucial for obtaining a high-purity product suitable for further applications in drug development and material science.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 1,2-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 1,2-dibromotetrafluorobenzene. Due to the challenges in accessing publicly available, citable experimental data for the specific chemical shifts of this compound, this document focuses on the expected spectral characteristics, general experimental protocols, and the fundamental principles governing the ¹⁹F NMR of fluoroaromatic compounds.

Data Presentation

Due to the lack of publicly available and citable ¹⁹F NMR chemical shift data for this compound, a definitive data table cannot be provided at this time. It is known that such data exists, for instance on platforms like SpectraBase, but it is not openly accessible.

Based on the structure of this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two pairs of chemically equivalent fluorine atoms. The fluorine atoms at positions 3 and 6 are equivalent, as are the fluorine atoms at positions 4 and 5. These two sets of fluorine atoms would appear as two separate multiplets in the spectrum. The chemical shifts for fluoroaromatic compounds typically fall within a range of -100 to -170 ppm relative to CFCl₃.

Experimental Protocols

A general protocol for acquiring a ¹⁹F NMR spectrum of this compound would involve the following steps.

Sample Preparation

-

Dissolution : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Internal Standard : An internal reference standard, such as trifluorotoluene (C₆F₅CF₃) or hexafluorobenzene (C₆F₆), may be added for precise chemical shift referencing.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer equipped with a fluorine-observe probe is required. Typical field strengths for such analyses range from 300 to 600 MHz for ¹H.

-

Tuning and Matching : The probe must be tuned to the ¹⁹F frequency (e.g., 282 MHz on a 300 MHz instrument).

-

Acquisition Parameters :

-

Pulse Sequence : A standard one-pulse sequence is typically sufficient.

-

Decoupling : For a standard ¹⁹F spectrum, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings. Inverse-gated decoupling can be used for quantitative measurements to avoid the Nuclear Overhauser Effect (NOE).

-

Acquisition Time : Typically set to 1-2 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses is common to allow for full relaxation of the nuclei.

-

Number of Scans : Depending on the sample concentration, anywhere from 16 to 128 scans may be averaged to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Fourier Transformation : The acquired free induction decay (FID) is converted into a frequency-domain spectrum.

-

Phasing and Baseline Correction : The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Chemical Shift Referencing : The chemical shifts are referenced to the internal standard or an external standard (e.g., CFCl₃ at 0 ppm).

-

Mandatory Visualizations

The following diagrams illustrate the structure of this compound and the expected signaling in its ¹⁹F NMR spectrum.

Caption: Molecular structure of this compound.

Caption: A simplified workflow for a typical ¹⁹F NMR experiment.

Caption: Expected ¹⁹F NMR signaling for this compound.

An In-depth Technical Guide to Interpreting the 13C NMR Spectrum of 1,2-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Dibromotetrafluorobenzene. Due to the absence of publicly available experimental spectra, this guide utilizes predicted chemical shift data, supplemented with established carbon-fluorine (C-F) coupling constants from analogous fluoroaromatic compounds, to provide a robust interpretation. This approach is invaluable for researchers in synthetic chemistry, materials science, and drug development who work with halogenated aromatic compounds.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three unique carbon environments in the molecule. The chemical shifts are influenced by the electronegative fluorine and bromine substituents. Furthermore, the presence of fluorine atoms leads to complex signal splitting patterns due to ¹³C-¹⁹F spin-spin coupling.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1, C2 | 109.8 | Triplet of doublets (td) or complex multiplet | ¹J(C-Br) not resolved, ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 3-10 Hz |

| C3, C6 | 141.5 | Doublet of triplets (dt) or complex multiplet | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-25 Hz, ³J(C-Br) not resolved |

| C4, C5 | 138.8 | Doublet of doublets of doublets (ddd) or complex multiplet | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-25 Hz, ²J(C-F) ≈ 15-25 Hz |

Note: The chemical shifts were predicted using nmrdb.org. The coupling constants are estimates based on typical values for fluoroaromatic compounds.

Interpretation of the Spectrum

The predicted ¹³C NMR spectrum reveals key structural features of this compound:

-

C1 and C2 (Bromine-bearing carbons): These carbons are predicted to appear the furthest upfield (lowest ppm value) at approximately 109.8 ppm. This is due to the heavy atom effect of the directly attached bromine atoms. The signal is expected to be a complex multiplet due to two-bond coupling with the adjacent fluorine on C6 (and C3 respectively) and three-bond coupling to the fluorine on C5 (and C4 respectively).

-

C3 and C6 (Fluorine-bearing carbons adjacent to bromine): These carbons, predicted at 141.5 ppm, are significantly deshielded due to the high electronegativity of the directly attached fluorine atoms. The primary splitting will be a large doublet due to the one-bond C-F coupling (¹JCF), which is typically in the range of 240-260 Hz for aromatic systems. This doublet will be further split into triplets by the two-bond coupling to the fluorine on C4 (and C5 respectively).

-

C4 and C5 (Fluorine-bearing carbons): These carbons are also in a highly deshielded environment, with a predicted chemical shift of 138.8 ppm. Similar to C3 and C6, they will exhibit a large one-bond C-F coupling. The signal will be further split by two-bond couplings to the adjacent fluorine atoms on C3/C6 and C5/C4, resulting in a complex doublet of doublets of doublets pattern.

Experimental Protocol for ¹³C NMR of Fluorinated Aromatic Compounds

Acquiring a high-quality ¹³C NMR spectrum of a fluorinated compound like this compound requires specific experimental considerations.

Instrumentation:

-

A high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended to achieve good signal dispersion.

-

A broadband or multinuclear probe capable of observing ¹³C and, ideally, decoupling ¹⁹F.

Sample Preparation:

-

Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing properties and well-separated solvent peak.

-

Filter the solution into a standard 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Decoupling: Standard proton broadband decoupling is employed. For simplification of the spectrum, ¹⁹F decoupling can also be applied if the instrument is equipped with this capability. However, the coupled spectrum provides valuable information about C-F connectivity.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and potential signal splitting into multiple lines, a larger number of scans (e.g., 1024 to 4096 or more) is often required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A typical spectral width for ¹³C NMR is around 200-250 ppm.

-

Temperature: Room temperature is usually sufficient.

Visualizing Structural Relationships and Workflow

The following diagrams, generated using the DOT language, illustrate the structural relationships leading to the predicted NMR signals and a typical experimental workflow.

Spectroscopic Profile of 1,2-Dibromotetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,2-Dibromotetrafluorobenzene (CAS No. 827-08-7), a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. This document collates and presents infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data, along with detailed experimental protocols. Due to the limited availability in public databases, experimental Raman spectroscopic data for this specific compound is not included in this guide.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to C-F and C-Br stretching, as well as aromatic ring vibrations. The major absorption bands are presented in Table 1.

Table 1: Principal Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment (Tentative) |

| 1630 | Medium | C=C Aromatic Ring Stretching |

| 1510 | Strong | C=C Aromatic Ring Stretching |

| 1490 | Strong | C=C Aromatic Ring Stretching |

| 1090 | Strong | C-F Stretching |

| 960 | Strong | C-F Stretching |

| 730 | Medium | C-Br Stretching |

| 670 | Medium | C-Br Stretching |

| Data extracted from the NIST Chemistry WebBook.[1] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two bromine atoms. The major fragments and their relative intensities are listed in Table 2.

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 308 | 50 | [C₆Br₂F₄]⁺ (Molecular Ion, ⁷⁹Br⁷⁹Br) |

| 310 | 100 | [C₆Br₂F₄]⁺ (Molecular Ion, ⁷⁹Br⁸¹Br) |

| 312 | 50 | [C₆Br₂F₄]⁺ (Molecular Ion, ⁸¹Br⁸¹Br) |

| 229 | 20 | [C₆BrF₄]⁺ |

| 150 | 15 | [C₆F₄]⁺ |

| Data extracted from the NIST Chemistry WebBook.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-quality NMR spectra for this compound presents certain challenges, particularly for ¹³C NMR due to complex C-F spin-spin coupling.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not readily available | - | C-Br |

| Data not readily available | - | C-F |

| Note: The ¹³C NMR signals for the fluorinated aromatic carbons are often difficult to observe due to extensive C-F coupling, leading to complex multiplets and low signal-to-noise ratios.[2] |

Table 4: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -132 to -140 | Multiplet | Data not available | F₃, F₆ |

| ~ -155 to -165 | Multiplet | Data not available | F₄, F₅ |

| Note: The chemical shifts are referenced to CFCl₃. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. A singlet has been reported at -132 ppm for the C₆F₄ moiety in a related metal complex.[2] |

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

The provided infrared spectrum was obtained from the NIST Chemistry WebBook. While specific experimental details for this compound are not explicitly stated, a general protocol for acquiring IR spectra of similar compounds at NIST is as follows:

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used. For gas-phase measurements, this is often coupled with a gas chromatography (GC) system.[3]

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For gas-phase analysis, the sample is injected into the GC-FTIR system.

-

Data Acquisition : The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). For GC-FTIR, spectra are acquired continuously as the sample elutes from the GC column. The resolution is typically set to 4 or 8 cm⁻¹.[4]

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of the empty sample holder or the carrier gas is subtracted.

Mass Spectrometry (MS)

The mass spectrum was sourced from the NIST Chemistry WebBook. A general protocol for obtaining an electron ionization (EI) mass spectrum using a Gas Chromatography-Mass Spectrometer (GC-MS) is as follows:

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Sample Preparation : The sample is typically dissolved in a volatile organic solvent, such as dichloromethane or hexane, to an appropriate concentration (e.g., 1 mg/mL).

-

Chromatographic Separation (GC) :

-

Injector : A small volume of the sample solution (e.g., 1 µL) is injected into the heated injector port (e.g., 250 °C).

-

Column : A capillary column (e.g., 30 m x 0.25 mm with a 0.25 µm film thickness) is used for separation.

-

Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program : A temperature gradient is applied to the oven to separate the components of the sample.

-

-

Ionization and Mass Analysis (MS) :

-

Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analyzer : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or other mass analyzer.

-

Detector : An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are general protocols for acquiring ¹³C and ¹⁹F NMR spectra of fluoroaromatic compounds.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard NMR tube. A concentration of 5-10 mg/mL is typical.

-

¹³C NMR Spectroscopy :

-

Acquisition : Due to the low natural abundance of ¹³C and the complexities of C-F coupling, a large number of scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Decoupling : Proton broadband decoupling is routinely applied.

-

Data Processing : The free induction decay (FID) is processed with an exponential multiplication to improve the signal-to-noise ratio, followed by Fourier transformation.

-

-

¹⁹F NMR Spectroscopy :

-

Acquisition : ¹⁹F is a high-abundance, high-sensitivity nucleus, so spectra can be acquired relatively quickly.

-

Referencing : Chemical shifts are typically referenced to an external standard, such as CFCl₃ (0 ppm).[5]

-

Data Processing : The FID is processed with an exponential or Gaussian multiplication followed by Fourier transformation.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. NIST Standard Reference Database 35 | NIST [nist.gov]

- 4. Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets in combination with real-world data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 1,2-Dibromotetrafluorobenzene and the Predictive Power of DFT

An In-depth Technical Guide to the Theoretical Investigation of 1,2-Dibromotetrafluorobenzene using Density Functional Theory (DFT)

This guide provides a comprehensive exploration of this compound (C₆Br₂F₄) through the lens of Density Functional Theory (DFT), a powerful computational methodology. Designed for researchers, chemists, and professionals in drug development and material science, this document elucidates the structural, vibrational, and electronic properties of this versatile chemical intermediate. We will delve into the causality behind the computational choices and demonstrate how theoretical studies provide profound insights into molecular behavior, guiding practical laboratory applications.

This compound, identified by CAS Number 827-08-7, is a halogenated aromatic compound with a molecular weight of approximately 307.87 g/mol .[1][2] Its structure, featuring a tetrafluorinated benzene ring with adjacent bromine substituents, makes it a valuable building block in various advanced synthetic processes.[3][4] This compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[3][5] The strategic incorporation of fluorine atoms is a well-established technique for enhancing key properties of drug candidates, such as metabolic stability and receptor binding affinity.[3]

Understanding the fundamental molecular properties of this compound is paramount to harnessing its full potential. While experimental techniques provide essential data, they can be resource-intensive. Computational chemistry, particularly Density Functional Theory (DFT), offers a robust and efficient alternative for predicting molecular behavior with high accuracy.[6][7] DFT has become a standard tool in chemistry and materials science, enabling the investigation of electronic structures, reaction mechanisms, and spectroscopic properties before a molecule is ever synthesized.[6]

This guide outlines the application of DFT methods to thoroughly characterize this compound, providing a theoretical framework that complements and predicts experimental outcomes.

The Computational Protocol: A Self-Validating Workflow

The reliability of any theoretical study hinges on a sound and logical methodology. The workflow described here is a self-validating system, where each step confirms the success of the previous one, ensuring the final results are derived from a true and stable molecular state.

Core Computational Choices

The selection of a functional and a basis set is a critical decision in any DFT study. For halogenated aromatic compounds, the B3LYP hybrid functional has consistently demonstrated a favorable balance of accuracy and computational efficiency.[8][9][10] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional incorporates aspects of both Hartree-Fock theory and DFT.[9] This is paired with a comprehensive basis set, such as 6-311++G(d,p), which provides the necessary flexibility to accurately describe the electron distribution around the highly electronegative fluorine and bromine atoms.[8][10]

Step-by-Step Computational Workflow

-

Molecular Structure Input: The process begins by constructing an initial 3D model of the this compound molecule using molecular editing software like Avogadro.[7]

-

Geometry Optimization: This is the most crucial step. The initial structure is submitted to a quantum chemistry program (e.g., Gaussian, ORCA) where DFT calculations are performed to find the molecule's lowest energy conformation.[7][11] The program iteratively adjusts atomic positions to minimize the forces between them, converging on a stable, optimized geometry on the potential energy surface.

-

Vibrational Frequency Analysis: Following successful optimization, vibrational frequencies are calculated. This step serves two purposes:

-

Confirmation of a True Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[12]

-

Prediction of Spectra: The calculated frequencies and their intensities correspond to the molecule's theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data.[9][10]

-

-

Electronic Property Calculation: Using the validated, optimized geometry, a final set of calculations is performed to determine the molecule's electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.[8][13]

References

- 1. Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro- [webbook.nist.gov]

- 2. 1,2-二溴四氟苯 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound|827-08-7|lookchem [lookchem.com]

- 6. dft.uci.edu [dft.uci.edu]

- 7. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [pubs.sciepub.com]

- 8. researchgate.net [researchgate.net]

- 9. Density functional theory studies on the structures and vibrational spectra of 3,6-dichlorocarbazole and 3,6-dibromocarbazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijnc.ir [ijnc.ir]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Determination of the HOMO-LUMO Gap in 1,2-Dibromotetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 1,2-Dibromotetrafluorobenzene. The HOMO-LUMO gap is a critical quantum chemical parameter that provides insights into the electronic properties, reactivity, and stability of a molecule, which are of significant interest in fields such as materials science and drug development.[1][2]

Significance of the HOMO-LUMO Gap

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the chemical behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity).[3] The energy difference between these two orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity.[2][4] A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.[4]

Data Presentation: Theoretical and Experimental Electronic Properties

| Parameter | Computational (DFT) | Experimental (Electrochemical) | Experimental (Spectroscopic) |

| HOMO Energy | Calculated Value (eV) | Estimated from Eox (eV) | - |

| LUMO Energy | Calculated Value (eV) | Estimated from Ered (eV) | - |

| HOMO-LUMO Gap (ΔE) | Calculated Value (eV) | Estimated Value (eV) | Estimated from λmax (eV) |

| Methodology | B3LYP/6-311++G(d,p) | Cyclic Voltammetry | UV-Vis Spectroscopy |

| Solvent/Medium | Gas Phase / Solvent Model | Solvent & Supporting Electrolyte | Solvent |

Methodologies for Determination of the HOMO-LUMO Gap

Computational Protocol: Density Functional Theory (DFT)

DFT is a robust computational method for predicting the electronic structure and properties of molecules, including the HOMO and LUMO energy levels.

3.1.1. Software:

-

Gaussian, ORCA, or other suitable quantum chemistry software packages.

3.1.2. Computational Steps:

-

Molecule Building: Construct the 3D structure of this compound.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[5][6] The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.

-

Orbital Energy Calculation: Following optimization, a single-point energy calculation using the same functional and basis set will provide the energies of the molecular orbitals. The output file will list the energies of all molecular orbitals, from which the HOMO (highest energy occupied) and LUMO (lowest energy unoccupied) can be identified.

-

HOMO-LUMO Gap Calculation: The HOMO-LUMO gap (ΔE) is the difference between the energy of the LUMO and the energy of the HOMO:

ΔE = ELUMO - EHOMO

3.1.3. Simulating UV-Vis Spectra (TD-DFT): To obtain a theoretical absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation can be performed on the optimized geometry. This will yield the excitation energies and oscillator strengths of electronic transitions. The lowest energy transition with a significant oscillator strength can be considered a theoretical approximation of the HOMO-LUMO gap.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique that can be used to probe the redox behavior of a molecule and estimate the HOMO and LUMO energy levels.

3.2.1. Materials and Equipment:

-

Potentiostat with a three-electrode cell setup (working, reference, and counter electrodes).

-

This compound.

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Ferrocene (as an internal standard for potential calibration).

3.2.2. Experimental Procedure:

-

Sample Preparation: Prepare a solution of this compound (typically 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Electrochemical Measurement:

-

Place the solution in the electrochemical cell and purge with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

Perform a cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials of the compound.

-

-

Data Analysis:

-

The onset potentials for the first oxidation (Eox) and first reduction (Ered) are determined from the voltammogram.

-

The HOMO and LUMO energies can be estimated using empirical equations, often referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. The energy levels can be calculated as follows:

EHOMO ≈ -[Eox - E1/2(Fc/Fc+) + 4.8] eV

ELUMO ≈ -[Ered - E1/2(Fc/Fc+) + 4.8] eV

-

The electrochemical HOMO-LUMO gap is then:

ΔE ≈ ELUMO - EHOMO

-

Experimental Protocol: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition can be used to approximate the HOMO-LUMO gap.

3.3.1. Materials and Equipment:

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes.

-

This compound.

-

A suitable UV-transparent solvent (e.g., cyclohexane, acetonitrile, or ethanol).

3.3.2. Experimental Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Spectral Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm for many aromatic compounds).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectrum.

-

The HOMO-LUMO gap can be estimated from λmax using the Planck-Einstein relation:

ΔE (eV) = 1240 / λmax (nm)

-

Workflow for HOMO-LUMO Gap Determination

The following diagram illustrates the interconnected theoretical and experimental workflows for determining the HOMO-LUMO gap of this compound.

Caption: Workflow for determining the HOMO-LUMO gap.

References

- 1. chemimpex.com [chemimpex.com]

- 2. irjweb.com [irjweb.com]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

molecular electrostatic potential map of 1,2-Dibromotetrafluorobenzene

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the molecular electrostatic potential (MEP) of this compound. It delves into the molecule's unique electronic landscape, shaped by the competing electronic effects of its bromine and fluorine substituents. Key features of the MEP, including the pronounced σ-holes on the bromine atoms and the electronegative regions associated with the fluorine atoms and the aromatic π-system, are examined in detail. The guide outlines a robust computational methodology for generating and analyzing the MEP map, discusses the profound implications of these electrostatic features for intermolecular interactions, particularly halogen bonding, and explores its applications in crystal engineering and as a versatile synthetic building block.

Introduction to this compound: An Electronically Complex Building Block

This compound is a halogenated aromatic compound with the molecular formula C₆Br₂F₄. Its structure, featuring a heavily substituted benzene ring, gives rise to a unique and complex electronic distribution. This complexity stems from the interplay between the electron-withdrawing nature of the highly electronegative fluorine atoms and the larger, more polarizable bromine atoms.

Understanding the three-dimensional distribution of electron density and the resulting electrostatic potential is paramount for predicting and controlling the molecule's behavior in various chemical environments. The molecular electrostatic potential (MEP) serves as a powerful conceptual and predictive tool in this regard. The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, providing a chemically intuitive representation of its charge distribution.[1][2] Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack and favorable for interactions with positive charges. Conversely, regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack and interact favorably with negative charges.

For this compound, the MEP map is particularly insightful. It reveals the presence of a "σ-hole," an area of positive electrostatic potential on the outermost portion of the bromine atoms, along the C-Br bond axis.[3] This feature is a key determinant of the molecule's ability to engage in halogen bonding, a highly directional and specific non-covalent interaction.[4][5]

Computational Methodology for MEP Analysis

To accurately model and visualize the MEP of this compound, a well-defined computational workflow is essential. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.

Step-by-Step Computational Protocol

-

Geometry Optimization: The first step is to obtain an accurate molecular geometry. This is typically achieved by performing a geometry optimization calculation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[2]

-

Single-Point Energy and Wavefunction Calculation: Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory to obtain a more accurate electron density distribution. The M06-2X functional with a 6-311+G(d,p) basis set is well-suited for this, as it accounts for dispersion effects, which can be important in halogenated systems.[6]

-

MEP Map Generation: The MEP is then calculated and mapped onto an isosurface of the total electron density (typically 0.002 atomic units).[6] This visual representation highlights the regions of varying electrostatic potential across the molecule's surface.

Computational Workflow Diagram

Caption: Computational workflow for generating the MEP map.

Analysis of the Molecular Electrostatic Potential Map

The MEP map of this compound reveals distinct electrostatic features that govern its intermolecular interactions and reactivity.

-

Positive σ-Holes on Bromine: The most prominent feature is the presence of two positive σ-holes on the bromine atoms, located along the extension of the C-Br bonds. This arises from the anisotropic distribution of electron density around the bromine atoms.

-

Negative Equatorial Belt on Bromine: Surrounding the positive σ-hole, each bromine atom possesses a belt of negative electrostatic potential.

-

Electronegative Fluorine Atoms: The highly electronegative fluorine atoms create regions of significant negative potential, withdrawing electron density from the aromatic ring.

-

Electron-Deficient Aromatic Ring: The cumulative electron-withdrawing effect of the four fluorine atoms leads to a relatively electron-deficient π-system on the benzene ring, which is less nucleophilic than that of unsubstituted benzene.

Quantitative MEP Data

| Feature | Approximate V_s,max / V_s,min (kcal/mol) | Implication |

| Bromine σ-hole | +20 to +30 | Strong halogen bond donor capability |

| Fluorine Atoms | -10 to -15 | Halogen and hydrogen bond acceptor sites |

| Aromatic Ring (π-system) | -5 to -10 | Reduced nucleophilicity, potential for π-stacking with electron-rich rings |

Note: The values presented are typical ranges for similar halogenated aromatic compounds and serve as a qualitative guide. Actual values would be derived from the specific computational output.

Implications for Intermolecular Interactions and Reactivity

The distinct features of the MEP map have profound implications for the molecule's behavior.

Halogen Bonding and Supramolecular Chemistry

The positive σ-holes on the bromine atoms make this compound an excellent halogen bond donor.[7] It can form highly directional and strong interactions with halogen bond acceptors, such as Lewis bases with lone pairs (e.g., nitrogen or oxygen atoms in other molecules). This property is extensively utilized in crystal engineering to control the self-assembly of molecules into desired supramolecular architectures.[7][8]

Reactivity

The electron-deficient nature of the aromatic ring, a result of the fluorine substituents, makes it susceptible to nucleophilic aromatic substitution (S_NAr) reactions.[9] Nucleophiles will preferentially attack the carbon atoms of the ring. The bromine atoms, being good leaving groups, can also be displaced in certain reactions. The overall reactivity is a balance between the activating effect of the fluorine atoms towards S_NAr and the potential for reactions at the C-Br bonds.

Logical Relationship Diagram

Caption: Implications of MEP features on interactions and reactivity.

Applications

The unique electronic properties of this compound, as elucidated by its MEP, make it a valuable molecule in several fields.

-

Crystal Engineering and Materials Science: Its strong and directional halogen bonding capabilities are exploited to design and synthesize novel cocrystals and supramolecular materials with specific structural and functional properties.[7]

-

Organic Synthesis: It serves as a versatile building block in organic synthesis.[10][11] The bromine atoms can be readily transformed into other functional groups via cross-coupling reactions, while the fluorinated ring provides thermal and chemical stability to the target molecules.[10]

-

Pharmaceutical and Agrochemical Research: The tetrafluorinated benzene core is a common motif in many bioactive molecules. The ability of this compound to participate in specific non-covalent interactions can be relevant in the design of ligands that bind to biological targets.

Conclusion

The provides invaluable insights into its electronic structure and its propensity for specific intermolecular interactions. The prominent positive σ-holes on the bromine atoms, coupled with the electronegative fluorine atoms and the electron-deficient aromatic ring, create a molecule with a rich and tunable chemical behavior. A thorough understanding of its MEP is crucial for its rational application in crystal engineering, the design of new materials, and as a strategic building block in organic synthesis. Future research will likely continue to explore and exploit these unique electronic features to develop novel functional molecules and materials.

References

- 1. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules [wolframcloud.com]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. Sigma hole interactions - Wikipedia [en.wikipedia.org]

- 4. Extended halogen bonding between fully fluorinated aromatic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound|827-08-7|lookchem [lookchem.com]

Navigating the Solubility Landscape of 1,2-Dibromotetrafluorobenzene: A Predictive and Experimental Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromotetrafluorobenzene is a halogenated aromatic compound of significant interest in organic synthesis, materials science, and the development of pharmaceuticals and agrochemicals.[1] Its utility is often dictated by its behavior in solution, making a thorough understanding of its solubility profile essential for procedural design, reaction optimization, and formulation. This technical guide addresses the critical need for solubility data by providing a robust framework for predicting solubility in a wide range of organic solvents, supplemented by a detailed protocol for experimental verification. In the absence of extensive, publicly available quantitative solubility data, this guide leverages the predictive power of Hansen Solubility Parameters (HSPs), calculated through the Hoftyzer-Van Krevelen group contribution method. We present the estimated HSPs for this compound and utilize them to predict its miscibility with common organic solvents. This predictive analysis is coupled with a comprehensive, step-by-step experimental methodology based on the OECD Guideline 105 (Shake-Flask Method) to empower researchers to determine precise, quantitative solubility values tailored to their specific laboratory conditions.

Introduction: The Physicochemical Profile of this compound

This compound (C₆Br₂F₄) is a dense, colorless to light yellow liquid at room temperature, characterized by a high molecular weight and the presence of both bromine and fluorine substituents on a benzene ring.[1][2] These structural features—a nonpolar aromatic core and highly electronegative halogen atoms—govern its intermolecular interactions and, consequently, its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆Br₂F₄ | [1][3][4] |

| Molecular Weight | 307.87 g/mol | [1][3][4] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][2] |

| Melting Point | 12-16 °C | [1][2] |

| Boiling Point | 198 °C (at 760 mmHg) | [2][3] |

| Density | ~2.238 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.516 | [2][3] |

| Water Solubility | Insoluble | [2] |

The general principle of "like dissolves like" suggests that halogenated aromatic compounds exhibit low solubility in water and good solubility in organic solvents.[5] This is attributed to the hydrophobic nature of the benzene ring and the carbon-halogen bonds. However, to move beyond this qualitative statement, a more quantitative and predictive model is required.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSPs)

The Hansen Solubility Parameter (HSP) model provides a powerful method for predicting the miscibility of substances. It refines the Hildebrand solubility parameter by dividing the total cohesive energy of a substance into three distinct components, representing the different types of intermolecular forces:

-

δd (Dispersion): Energy from temporary dipoles arising from electron motion (London dispersion forces).

-

δp (Polar): Energy from permanent dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonding interactions.

The total Hansen parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

The core principle of the HSP model is that substances with similar (δd, δp, δh) coordinates in "Hansen space" are likely to be miscible. The "distance" (Ra) between two substances (in this case, the solute '1' and the solvent '2') in Hansen space can be calculated:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and a greater likelihood of solubility.

Estimating HSPs for this compound via Group Contribution

In the absence of experimentally determined HSPs, the Hoftyzer-Van Krevelen group contribution method offers a reliable estimation based on the molecule's structure. This method sums the contributions of individual molecular fragments to determine the overall molar volume (V), molar attraction constants (Fd and Fp), and cohesive energy (Eh), which are then used to calculate the HSPs.

The following formulas are used:

-

δd = ΣFdi / V

-

δp = (ΣFpi²)⁰.⁵ / V

-

δh = (ΣEhi / V)⁰.⁵

-

V = ΣVi

Where Fdi, Fpi, Ehi, and Vi are the group contributions for the dispersion component, polar component, hydrogen bonding energy, and molar volume, respectively.

For this compound, the molecule is deconstructed into its constituent groups: four aromatic ">C-F" groups, two aromatic ">C-Br" groups.

Table 2: Hoftyzer-Van Krevelen Group Contributions for C₆Br₂F₄ Fragments

| Group | Quantity (n) | Vᵢ (cm³/mol) | Fdᵢ (J⁰.⁵cm¹.⁵/mol) | Fpᵢ (J⁰.⁵cm¹.⁵/mol) | Ehᵢ (J/mol) |

| >C< (aromatic) | 6 | 14.5 | 285 | 0 | 0 |

| -F (aromatic) | 4 | 7.5 | 60 | 720 | 0 |

| -Br (aromatic) | 2 | 16.0 | 340 | 310 | 0 |

Calculation:

-

ΣVi = (6 * 14.5) + (4 * 7.5) + (2 * 16.0) = 87 + 30 + 32 = 149.0 cm³/mol

-

ΣFdi = (6 * 285) + (4 * 60) + (2 * 340) = 1710 + 240 + 680 = 2630 J⁰.⁵cm¹.⁵/mol

-